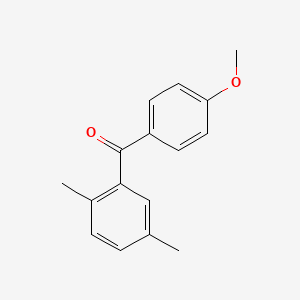

(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone

Vue d'ensemble

Description

(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C16H16O2 It is a member of the methanone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Starting Materials: 2,5-dimethylbenzoyl chloride and 4-methoxybenzene.

Reaction Conditions: The reaction is carried out in an anhydrous environment, often using a solvent like dichloromethane (CH2Cl2) or carbon disulfide (CS2).

Procedure: The 2,5-dimethylbenzoyl chloride is added dropwise to a solution of 4-methoxybenzene and aluminum chloride under stirring. The mixture is then heated to reflux for several hours.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Common Reagents and Conditions

Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone is of significant interest in medicinal chemistry due to its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various diseases.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has shown effectiveness against several pathogens, making it a candidate for antibiotic development. For instance:

| Compound Name | MIC (μg/ml) | Target Pathogen |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| This compound | 250 | Candida albicans |

| Ampicillin | 100 | Staphylococcus aureus |

| Ciprofloxacin | 25 | Escherichia coli |

Biological Studies

The compound's structural features allow it to interact with various biological targets. Its mechanism of action often involves enzyme inhibition and receptor binding.

Case Study: Antimicrobial Efficacy

A study conducted on benzimidazole derivatives, which included this compound, revealed varying degrees of antimicrobial activity. Modifications in functional groups significantly influenced bioactivity.

Materials Science

In materials science, this compound is being explored for its potential in developing organic semiconductors and dyes. Its unique electronic properties make it suitable for applications in solar cells and other electronic devices.

Potential Applications

Given its properties and biological activities, this compound holds promise for:

- Antibiotic Development : Targeting bacterial enzymes to combat antibiotic resistance.

- Antiviral Research : Investigating potential antiviral properties similar to those seen in related compounds.

Mécanisme D'action

The mechanism of action of (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone depends on its interaction with specific molecular targets. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone

- (2,4-Dimethoxyphenyl)(3-methylphenyl)methanone

- (2,5-Dimethylphenyl)(phenyl)methanone

Uniqueness

(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone is unique due to the presence of both dimethyl and methoxy substituents on the aromatic rings. This structural feature imparts distinct chemical and physical properties, such as altered reactivity and solubility, compared to similar compounds.

Activité Biologique

(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone, also known as a derivative of benzophenone, has garnered attention in medicinal chemistry for its diverse biological activities. This compound is characterized by the presence of two aromatic rings with distinct substituents that contribute to its pharmacological properties. Research has highlighted its potential in various therapeutic areas, including anticancer, antimicrobial, and antioxidant applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for cholinergic signaling .

- Antioxidant Activity : It exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase.

- Antimicrobial Effects : The compound demonstrates antibacterial and antifungal activities against various pathogens, making it a candidate for further development in treating infections .

Anticancer Properties

Recent studies have indicated that this compound possesses anticancer properties. It has been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The compound's mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests revealed that it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL . Additionally, its antifungal activity was noted against Candida species.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays. It showed strong radical scavenging activity against DPPH and ABTS radicals, indicating its potential as a natural antioxidant agent. The compound's ability to protect cells from oxidative damage enhances its therapeutic value.

In Vivo Studies

In vivo studies using animal models have further elucidated the pharmacological effects of this compound. For example:

- Diabetes Model : In diabetic mice, administration of the compound resulted in improved glucose tolerance and reduced blood glucose levels by inhibiting glucose-6-phosphatase activity .

- Toxicological Assessment : Toxicity studies revealed that at therapeutic doses, the compound did not exhibit significant adverse effects on hematological or biochemical parameters in treated animals .

Data Tables

| Biological Activity | Assay Type | Result |

|---|---|---|

| Anticancer | Cell Proliferation Assay | IC50 = 15 µM |

| Antibacterial | MIC Assay | MIC = 16 µg/mL (S. aureus) |

| Antifungal | Disk Diffusion Test | Inhibition Zone = 12 mm |

| Antioxidant | DPPH Scavenging Assay | IC50 = 25 µg/mL |

| AChE Inhibition | Enzyme Inhibition Assay | IC50 = 10 µM |

Propriétés

IUPAC Name |

(2,5-dimethylphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-4-5-12(2)15(10-11)16(17)13-6-8-14(18-3)9-7-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPUOXHTQDDVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449736 | |

| Record name | (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22996-47-0 | |

| Record name | (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.